5-Methyloxazol-2-amine
Overview
Description
5-Methyloxazol-2-amine: is a heterocyclic organic compound with the molecular formula C4H6N2O It is characterized by a five-membered oxazole ring, which contains both nitrogen and oxygen atoms
Mechanism of Action
Target of Action
The primary targets of 5-Methyloxazol-2-amine are currently unknown. This compound is a derivative of oxazole, a heterocyclic compound .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Pharmacokinetics
It is known that the compound is highly soluble, which could potentially impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound should be stored in a dark place, sealed, and at a temperature of 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyloxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-2-methylpropanenitrile with formic acid, which leads to the formation of the oxazole ring. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Methyloxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxazole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted oxazole compounds.
Scientific Research Applications
Chemistry: 5-Methyloxazol-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic applications, including its use in the treatment of various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Comparison with Similar Compounds
Oxazole: A parent compound with a similar ring structure but without the methyl and amine groups.
2-Aminooxazole: Similar to 5-Methyloxazol-2-amine but with the amino group at a different position.
5-Methyl-1,3-oxazole: Lacks the amine group present in this compound.
Uniqueness: this compound is unique due to the presence of both a methyl group and an amine group on the oxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-methyl-1,3-oxazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-2-6-4(5)7-3/h2H,1H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYFCNDEROYKKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500347 | |
Record name | 5-Methyl-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33124-04-8 | |
Record name | 5-Methyl-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1,3-oxazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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